6-Methoxybenzo[b]thiophene
Overview
Description
6-Methoxybenzo[b]thiophene is a derivative of benzo[b]thiophene . The benzo[b]thiophene scaffold holds a pivotal place as a pharmacophore for the development of anticancer agents . It is also used in industrial chemistry and material science .
Synthesis Analysis
Thiophenes are synthesized by ring-forming multicomponent reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The molecular weight of 6-Methoxybenzo[b]thiophene is 164.23 . Its IUPAC name is 1-benzothien-6-yl methyl ether . The InChI code is 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 .
Chemical Reactions Analysis
Thiophenes undergo atmospheric oxidation reactions initiated by hydroperoxyl radical . The reaction mechanisms and kinetics of thiophene oxidation reactions have been studied using high-level DFT and ab initio calculations .
Physical And Chemical Properties Analysis
6-Methoxybenzo[b]thiophene is a solid or semi-solid or lump or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .
Scientific Research Applications
Synthetic Pathways and Chemical Reactions
6-Methoxybenzo[b]thiophene is involved in various synthetic routes, demonstrating its versatility in chemical reactions. It serves as a precursor for synthesizing different types of substituted dibenzo[b,d]furans and benzothieno[3,2-b]pyrans, showcasing its role in expanding the library of organic compounds (Shestopalov & Naumov, 2003). Moreover, it's involved in the synthesis of photochromic thieno-2H-chromenes, indicating its application in creating compounds with unique light-responsive properties (Queiroz et al., 2000).
Pharmacological and Anticancer Properties
Research has explored the anticancer potential of derivatives of 6-Methoxybenzo[b]thiophene. A study synthesized a series of 2-aryl-3-anilinobenzo[b]thiophene derivatives, showcasing potent antiproliferative activity and inducing apoptosis in certain colon carcinoma cells (Romagnoli et al., 2021). This highlights the compound's significance in the development of new anticancer agents.
Crystal and Molecular Structure Analysis
6-Methoxybenzo[b]thiophene is also significant in structural chemistry. A study investigating the crystal and molecular structures of 3-ferrocenyl-methoxybenzo[b]thiophene isomers revealed insights into their molecular interactions and physical properties, demonstrating the compound's importance in materials science (Silva et al., 2011).
Role in Synthetic Methodology Development
It plays a role in advancing synthetic methodologies, as evidenced by its involvement in the development of new series of thiophenes with potential anticancer activity (Ghorab et al., 2014). Additionally, it's part of the process of synthesizing certain antidepressant drugs, highlighting its role in medicinal chemistry (Orus et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVDMKNSDCNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545514 | |
Record name | 6-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxybenzo[b]thiophene | |
CAS RN |
90560-10-4 | |
Record name | 6-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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